An In-depth Technical Guide to 1-(3-Aminophenyl)piperazin-2-one
An In-depth Technical Guide to 1-(3-Aminophenyl)piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential biological significance of 1-(3-Aminophenyl)piperazin-2-one. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.
Core Compound Data
The fundamental molecular properties of 1-(3-Aminophenyl)piperazin-2-one are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₃N₃O |
| Molecular Weight | 191.23 g/mol |
| CAS Number | 1022128-80-8 |
Experimental Protocols: A Plausible Synthetic Approach
Step 1: Synthesis of 1-(3-Nitrophenyl)piperazin-2-one
This step involves the cyclization reaction between 1-(2-chloroethyl)-3-(3-nitrophenyl)urea and a suitable base.
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Materials: 1-(2-chloroethyl)-3-(3-nitrophenyl)urea, sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF).
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Procedure:
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To a solution of 1-(2-chloroethyl)-3-(3-nitrophenyl)urea in anhydrous DMF, sodium hydride (1.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere.
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The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.
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Reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is carefully quenched with ice-cold water and the product is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to yield 1-(3-nitrophenyl)piperazin-2-one.
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Step 2: Reduction of 1-(3-Nitrophenyl)piperazin-2-one to 1-(3-Aminophenyl)piperazin-2-one
The final step is the reduction of the nitro group to an amine.
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Materials: 1-(3-nitrophenyl)piperazin-2-one, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, water.
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Procedure:
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A mixture of 1-(3-nitrophenyl)piperazin-2-one, iron powder (5 equivalents), and ammonium chloride (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v) is heated to reflux.
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The reaction is stirred vigorously and monitored by TLC.
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Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts.
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The filtrate is concentrated under reduced pressure to remove the ethanol.
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The aqueous residue is basified with a suitable base (e.g., sodium bicarbonate solution) and the product is extracted with dichloromethane.
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The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated to yield 1-(3-Aminophenyl)piperazin-2-one.
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Visualized Synthesis Workflow
The logical workflow for the synthesis of 1-(3-Aminophenyl)piperazin-2-one can be visualized as a two-step process. The following diagram, generated using DOT language, illustrates this synthetic pathway.
Caption: Plausible synthetic workflow for 1-(3-Aminophenyl)piperazin-2-one.
Potential Biological Significance and Therapeutic Applications
While specific biological activity data for 1-(3-Aminophenyl)piperazin-2-one are not extensively documented in the public domain, the core structure of an N-arylpiperazine is a well-established pharmacophore in medicinal chemistry. Derivatives of phenylpiperazine are known to exhibit a wide range of biological activities, primarily targeting the central nervous system (CNS).
Many N-arylpiperazine compounds are known to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. This interaction underpins their use as antidepressants, antipsychotics, and anxiolytics. The presence of the aminophenyl moiety in 1-(3-aminophenyl)piperazin-2-one suggests that this compound could potentially serve as a scaffold for the development of novel CNS-active agents.
Furthermore, the piperazine ring is a common structural motif in compounds with antimicrobial and anticancer properties. Therefore, it is plausible that 1-(3-aminophenyl)piperazin-2-one and its derivatives could be investigated for these therapeutic applications as well.
It is important to emphasize that these potential applications are based on the broader class of N-arylpiperazines and would require dedicated biological screening and structure-activity relationship (SAR) studies to be confirmed for 1-(3-aminophenyl)piperazin-2-one.
